N-(4-(2-((5-amino-4H-1,2,4-triazol-3-yl)thio)acetyl)phenyl)acetamide
Overview
Description
N-(4-(2-((5-amino-4H-1,2,4-triazol-3-yl)thio)acetyl)phenyl)acetamide is a complex organic compound that features a triazole ring, a thioether linkage, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((5-amino-4H-1,2,4-triazol-3-yl)thio)acetyl)phenyl)acetamide typically involves multiple steps. One common route starts with the preparation of 5-amino-1H-1,2,4-triazole-3-thiol, which is then reacted with 4-acetylphenyl isothiocyanate under controlled conditions to form the desired compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-((5-amino-4H-1,2,4-triazol-3-yl)thio)acetyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted triazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-(2-((5-amino-4H-1,2,4-triazol-3-yl)thio)acetyl)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antifungal and antibacterial agent.
Mechanism of Action
The mechanism of action of N-(4-(2-((5-amino-4H-1,2,4-triazol-3-yl)thio)acetyl)phenyl)acetamide involves its interaction with specific molecular targets. For instance, in its role as an antifungal agent, the compound binds to the enzyme lanosterol 14α-demethylase, inhibiting its activity and thereby disrupting the synthesis of ergosterol, an essential component of fungal cell membranes . This leads to increased membrane permeability and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide: Known for its antifungal activity.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide: Used in the synthesis of energetic materials.
Uniqueness
What sets N-(4-(2-((5-amino-4H-1,2,4-triazol-3-yl)thio)acetyl)phenyl)acetamide apart is its unique combination of functional groups, which confer a broad spectrum of biological activities and make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[4-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S/c1-7(18)14-9-4-2-8(3-5-9)10(19)6-20-12-15-11(13)16-17-12/h2-5H,6H2,1H3,(H,14,18)(H3,13,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNLWBOVEVTMFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NNC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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